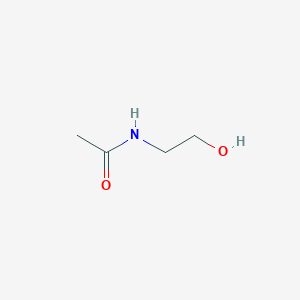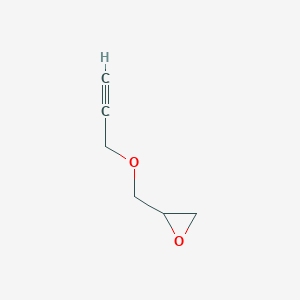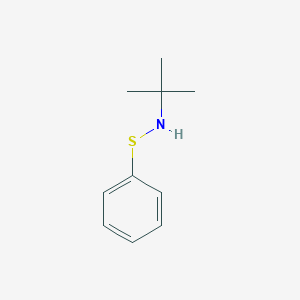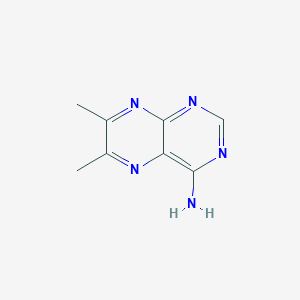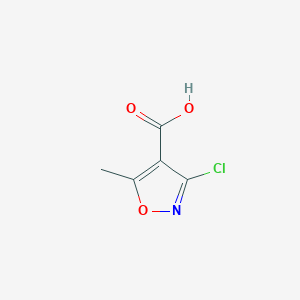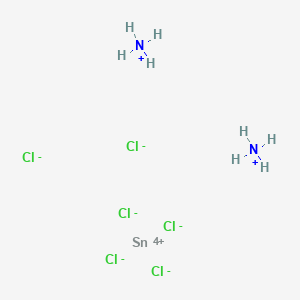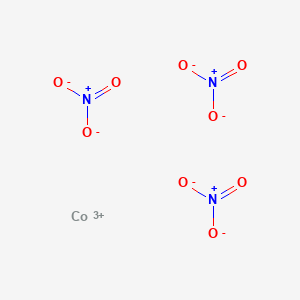
Cobalt trinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt trinitrate is a chemical compound with the molecular formula Co(NO3)3. It is a highly soluble salt that is commonly used in scientific research applications. Cobalt trinitrate is a powerful oxidizing agent and is often used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Cobalt trinitrate is commonly used in scientific research applications. It is often used as an oxidizing agent in the synthesis of other compounds. Cobalt trinitrate can also be used as a catalyst in chemical reactions. Additionally, cobalt trinitrate has been used in the production of magnetic materials.
Mecanismo De Acción
Cobalt trinitrate is a powerful oxidizing agent. It can oxidize a wide range of organic compounds. The mechanism of action of cobalt trinitrate involves the transfer of electrons from the organic compound to the cobalt ion. This results in the formation of a new compound and the reduction of the cobalt ion.
Efectos Bioquímicos Y Fisiológicos
Cobalt trinitrate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, cobalt trinitrate has been shown to have anti-inflammatory properties. It can reduce the production of inflammatory cytokines and can inhibit the activity of inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cobalt trinitrate in lab experiments is its high solubility. This makes it easy to dissolve in a variety of solvents. Additionally, cobalt trinitrate is a powerful oxidizing agent and can be used in a wide range of chemical reactions.
One limitation of using cobalt trinitrate in lab experiments is its toxicity. It can be harmful if ingested or inhaled and can cause skin irritation. Additionally, cobalt trinitrate is highly reactive and can be dangerous if not handled properly.
Direcciones Futuras
There are many potential future directions for research involving cobalt trinitrate. One area of interest is the use of cobalt trinitrate in the production of magnetic materials. Additionally, cobalt trinitrate has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential therapeutic agent for a range of diseases. Further research is needed to explore these potential applications.
Métodos De Síntesis
Cobalt trinitrate can be synthesized by reacting cobalt hydroxide with nitric acid. The reaction is as follows:
Co(OH)2 + 6HNO3 → Co(NO3)3 + 3H2O
The resulting cobalt trinitrate is a bright red, highly soluble salt that can be purified through recrystallization.
Propiedades
Número CAS |
15520-84-0 |
|---|---|
Nombre del producto |
Cobalt trinitrate |
Fórmula molecular |
Co(NO3)3 |
Peso molecular |
244.95 g/mol |
Nombre IUPAC |
cobalt(3+);trinitrate |
InChI |
InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |
Clave InChI |
JGDIMKGYTAZXOY-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Sinónimos |
Cobalt(III) nitrate. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



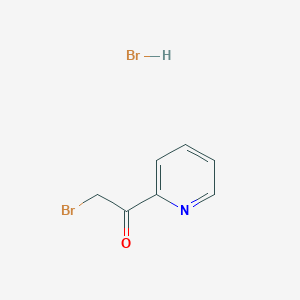
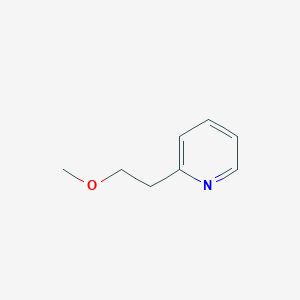
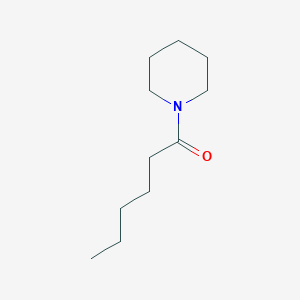
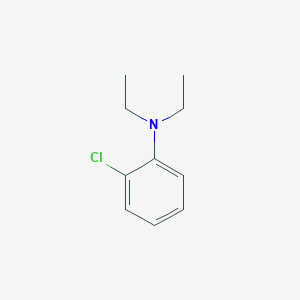
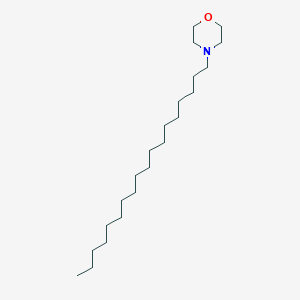
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
